3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine is a complex organic compound with a molecular formula of C21H21N5OS. This compound is notable for its unique structure, which includes a purine base substituted with a benzyl group and a sulfanyl-ethyl linkage to a methylphenoxy group .
Vorbereitungsmethoden
The synthesis of 3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine base, followed by the introduction of the benzyl group and the sulfanyl-ethyl linkage. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Wirkmechanismus
The mechanism of action of 3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine stands out due to its specific substitutions and functional groups. Similar compounds might include:
8-benzyl-3H-purin-6-ylamine: Lacks the sulfanyl-ethyl and methylphenoxy groups.
3-benzyl-8-{[2-(phenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine: Lacks the methyl group on the phenoxy ring.
8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine: Lacks the benzyl group.
These differences can significantly impact the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C21H21N5OS |
---|---|
Molekulargewicht |
391.5g/mol |
IUPAC-Name |
3-benzyl-8-[2-(3-methylphenoxy)ethylsulfanyl]-7H-purin-6-imine |
InChI |
InChI=1S/C21H21N5OS/c1-15-6-5-9-17(12-15)27-10-11-28-21-24-18-19(22)23-14-26(20(18)25-21)13-16-7-3-2-4-8-16/h2-9,12,14,22H,10-11,13H2,1H3,(H,24,25) |
InChI-Schlüssel |
HPHHKQCNHPIJSE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=C(N2)C(=N)N=CN3CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.